REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[C:7](Br)[C:6]([CH:10]2[CH2:12][CH2:11]2)=[C:5]([F:13])[C:3]=1[NH2:4].[CH3:14]B1OB(C)OB(C)O1.C(=O)([O-])[O-].[K+].[K+]>COCCOC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[CH:8]=[C:7]([CH3:14])[C:6]([CH:10]2[CH2:12][CH2:11]2)=[C:5]([F:13])[C:3]=1[NH2:4] |f:2.3.4,5.6,^1:39,41,60,79|
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Name
|
|
Quantity
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14 g
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Type
|
reactant
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Smiles
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ClC1=C(N)C(=C(C(=C1)Br)C1CC1)F
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Name
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|
Quantity
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13.4 g
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Type
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reactant
|
Smiles
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CB1OB(OB(O1)C)C
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Name
|
|
Quantity
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14 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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DME water
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Quantity
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250 mL
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Type
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solvent
|
Smiles
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COCCOC.O
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Name
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|
Quantity
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2.5 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture is degassed by repeated alternating application of vacuum and positive nitrogen pressure (10×)
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Type
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TEMPERATURE
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Details
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The mixture is heated
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Type
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TEMPERATURE
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Details
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to reflux temperature for 2 days
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Duration
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2 d
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Type
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CUSTOM
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Details
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Most of the DME is removed by rotary evaporator
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Type
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CUSTOM
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Details
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the residual mixture is partitioned between Et2O (500 mL) and water (500 mL)
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Type
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WASH
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Details
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The organic phase is washed with brine (3×250 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated by rotary evaporator
|
Type
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CUSTOM
|
Details
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The crude product is purified
|
Name
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|
Type
|
product
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Smiles
|
ClC1=C(N)C(=C(C(=C1)C)C1CC1)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |